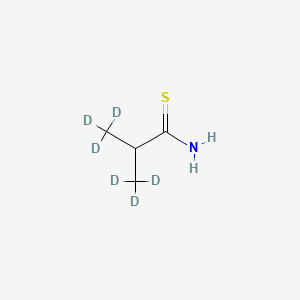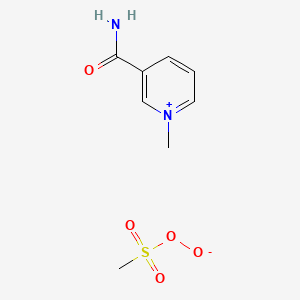
1-Methyl-nicotinamide Methosulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-nicotinamide Methosulphate: is a chemical compound with the molecular formula C8H14N2O5S and a molecular weight of 250.27 g/mol . It is a derivative of nicotinamide, a form of vitamin B3, and is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-nicotinamide Methosulphate can be synthesized through the methylation of nicotinamide using methyl sulfate as a methylating agent. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-nicotinamide Methosulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-nicotinamide Methosulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including hydrogenation of pyridinium salts.
Biology: It is studied for its role in cellular metabolism and its effects on various biological processes.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and vasoprotective properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-nicotinamide Methosulphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes such as nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide.
Pathways Involved: It is involved in the metabolism of nicotinamide adenine dinucleotide (NAD) and plays a role in regulating thrombolytic and inflammatory processes in the cardiovascular system.
Vergleich Mit ähnlichen Verbindungen
1-Methylnicotinamide: A closely related compound with similar biological activities.
Nicotinamide: The parent compound from which 1-Methyl-nicotinamide Methosulphate is derived.
Nicotinic Acid: Another derivative of vitamin B3 with distinct biological properties.
Uniqueness: this compound is unique due to its specific methylation pattern and its ability to act as a reagent in hydrogenation reactions. Its distinct chemical structure and properties make it valuable in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
methanesulfonoperoxoate;1-methylpyridin-1-ium-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.CH4O4S/c1-9-4-2-3-6(5-9)7(8)10;1-6(3,4)5-2/h2-5H,1H3,(H-,8,10);2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNOWPKJGLKBJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.CS(=O)(=O)O[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858074 |
Source


|
| Record name | 3-Carbamoyl-1-methylpyridin-1-ium 2-(methanesulfonyl)dioxidan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58971-09-8 |
Source


|
| Record name | 3-Carbamoyl-1-methylpyridin-1-ium 2-(methanesulfonyl)dioxidan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
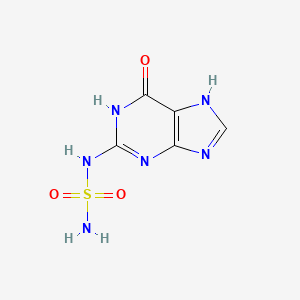
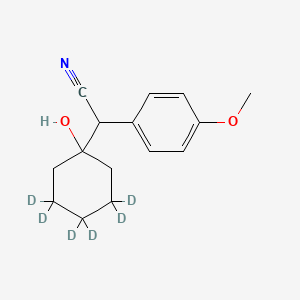
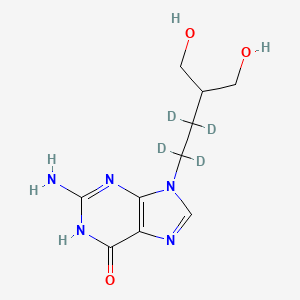
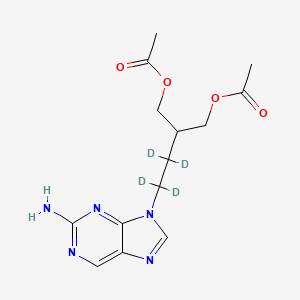
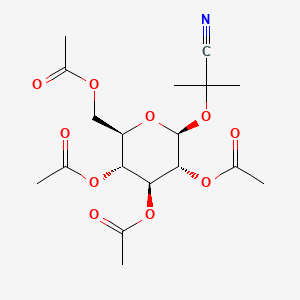

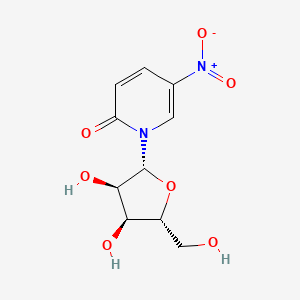
![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Methyl Ester](/img/structure/B562123.png)
![Oxireno[h]quinoline](/img/structure/B562124.png)

![N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt](/img/new.no-structure.jpg)
![4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt](/img/structure/B562127.png)
